FMF-01-086-2
Description
Discovery and Development Context
FMF-01-086-2 was identified during a screening campaign aimed at discovering antileukemic compounds. Initial studies revealed its antiproliferative activity in T-cell acute lymphocytic leukemia (T-ALL) cell lines, with IC50 values of 33 nM in MOLT4 cells and 166 nM in Jurkat cells. Subsequent kinome profiling demonstrated its primary targets as Aurora kinases A (IC50 = 44 ± 4.5 nM), B (IC50 = 29 ± 2.0 nM), and C (IC50 = 63 ± 8.1 nM). The compound’s synthesis involved introducing aryl-sulfonamide groups to the tricyclic core, a modification critical for Aurora kinase selectivity.
Key milestones in its development included:
Position in Kinase Inhibitor Research
This compound occupies a unique niche in kinase inhibitor research due to its dual capabilities:
- High Selectivity : KINOMEscan profiling at 1 μM revealed minimal off-target activity, with a selectivity score (S10) of 0.008. This contrasts with earlier pan-kinase inhibitors like VX-680, which inhibit multiple kinases beyond Aurora isoforms.
- Cellular Efficacy : Dose-dependent inhibition of phosphorylated Aurora A (pAurora A) and histone H3 serine 10 (pH3 S10) in HCT116 cells validated its mechanism of action.
Table 1. Biochemical and Cellular Potency of this compound
| Parameter | Value | Source |
|---|---|---|
| Aurora A IC50 | 44 ± 4.5 nM | |
| Aurora B IC50 | 29 ± 2.0 nM | |
| Aurora C IC50 | 63 ± 8.1 nM | |
| PLK4 IC50 | 43 nM | |
| Cellular pAurora A Inhibition | EC50 = 50 nM |
Historical Evolution of Benzopyrimidodiazepinone Scaffolds
The benzo[e]pyrimido[5,4-b]diazepin-6-one scaffold has undergone iterative optimization since its first reported use in kinase inhibition:
- Early Applications : Initially explored for LRRK2 and ERK5 inhibition, the scaffold demonstrated binding versatility but lacked isoform specificity.
- Structural Innovations : Methylation of the phenyl ring and introduction of sulfonamide groups (e.g., in this compound) enabled selective Aurora kinase targeting.
- Comparative Analysis : Earlier derivatives like compound 19 (this compound analog) showed equipotent activity against Aurora kinases and PI3K isoforms, highlighting the need for scaffold refinement.
Significance in Selective Kinase Inhibition Research
This compound has advanced the field of selective kinase inhibition through:
- Mechanistic Insights : Reversible inhibition of Aurora kinases without covalent modification, contrasting with cysteine-targeting inhibitors like ibrutinib.
- Tool Compound Utility : Used to dissect mitotic roles of Aurora kinases in cancer models, particularly in anaphase progression and cytokinesis.
- SAR Contributions : Structure-activity relationship (SAR) studies revealed that ortho-substitution on the aniline ring abolishes Aurora activity, guiding future scaffold designs.
Figure 1. Key Structural Features of this compound
$$ \text{Chemical structure: } \text{C}{30}\text{H}{27}\text{N}{7}\text{O}{3} $$
Properties
CAS No. |
2135622-31-8 |
|---|---|
Molecular Formula |
C30H27N7O3 |
Molecular Weight |
533.592 |
IUPAC Name |
4-acrylamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro-5Hbenzo[e]pyrimido[5,4-b][1,4]diazepin-2-yl)amino)phenyl)benzamide |
InChI |
InChI=1S/C30H27N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h5-17H,1H2,2-4H3,(H,32,38)(H,33,39)(H,31,34,35) |
InChI Key |
CPKWRHVMDOSXKE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N(C)C(N=C(NC3=CC=C(NC(C4=CC=C(NC(C=C)=O)C=C4)=O)C=C3)N=C5)=C5N(C)C2=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FMF-01-086-2; FMF010862; FMF 01 086 2; |
Origin of Product |
United States |
Scientific Research Applications
FMF-01-086-2 has shown promise in several scientific domains:
Chemistry
In chemistry, this compound is utilized as a reagent for various synthetic reactions. Its ability to form complexes with other molecules makes it valuable for studying reaction mechanisms and developing new synthetic pathways.
Biology
In biological research, this compound is employed to investigate cellular processes. Its applications include:
- Cellular Immunology : Used in flow microfluorometry to analyze immune cell functions.
- DNA Analysis : Advances in techniques for genetic material analysis have incorporated this compound, enhancing sensitivity and specificity in assays.
Medicine
The medical applications of this compound are particularly noteworthy:
- Antimicrobial Activity : The compound has been studied for its efficacy against multidrug-resistant bacteria, making it a candidate for new antibiotic development.
Case Studies
Several case studies illustrate the diverse applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study investigated the effectiveness of this compound against specific strains of Gram-positive bacteria. Results indicated significant inhibition of bacterial growth, supporting its potential as a lead compound in antibiotic development.
Case Study 2: Flow Microfluorometry
Research utilizing this compound in flow microfluorometry demonstrated enhanced detection of immune cell markers. This advancement allows for more precise immunological assessments, critical for understanding disease mechanisms.
Chemical Reactions Analysis
Table 1: Impact of Substituents on PI3K-δ/γ Inhibition
| Position | Substituent | PI3K-δ IC₅₀ (nM) | Selectivity (vs. Aurora A/B) |
|---|---|---|---|
| Meta | N-Sulfonamide | 6–18 | >65-fold |
| Para | N-Sulfonamide | 120–250 | <10-fold |
| Ortho | Methyl | >1,000 | Inactive |
Data derived from SAR studies indicate that meta-substituted sulfonamides (e.g., compound 9 ) achieve optimal PI3K-δ/γ inhibition, while para-substituted analogues exhibit reduced potency and increased Aurora kinase activity.
Acrylamide Removal
The parent compound 1 (FMF-01-085-1) contains a reactive acrylamide group, which was removed to eliminate potential off-target covalent binding. This modification involved:
- Hydrolysis : Cleavage of the acrylamide moiety under basic conditions to yield a primary amine.
- Re-alkylation : Introduction of a methyl group at the aniline nitrogen to restore potency (e.g., compound 9 ) .
Methylation Effects
Ortho-methylation of the aniline ring (e.g., compound 18 ) disrupts interactions with the PI3K-δ ATP-binding pocket, reducing activity by >100-fold. This highlights the steric sensitivity of the selectivity pocket formed by Met 752 in PI3K-δ .
Selectivity-Driven Reactions
The scaffold’s selectivity for PI3K-δ/γ over PI3K-α/β and Aurora kinases is achieved through:
- Sulfonamide H-bonding : Interaction of the sulfonamide oxygen with Thr 833 in PI3K-δ stabilizes the binding conformation .
- Tolyl group positioning : The tolyl substituent occupies a hydrophobic selectivity pocket unique to PI3K-δ/γ, as shown in docking studies (PDB: 4XE0) .
Table 2: Kinase Selectivity Profile of FMF-01-086-2 Analogues
| Compound | PI3K-δ IC₅₀ (nM) | PI3K-α IC₅₀ (nM) | Aurora A IC₅₀ (nM) |
|---|---|---|---|
| 9 | 12 | 480 | 780 |
| 12 | 15 | 375 | 1,050 |
| Idelalisib | 19 | 820 | >10,000 |
Reactivity and Stability
- Covalent binding assays : LC-MS/MS confirmed that this compound does not covalently modify PI3K-δ, unlike some PI3K-α inhibitors targeting non-conserved cysteines .
- Latent reactivity : The acrylamide-free derivatives (e.g., 9 , 12 ) exhibit improved metabolic stability in vitro, critical for therapeutic applications .
Comparative Analysis with Clinical Inhibitors
This compound derivatives show comparable or superior cellular activity to Idelalisib and Duvelisib:
Table 3: Cellular Antiproliferative Activity (IC₅₀, μM)
| Compound | Jurkat (T-ALL) | MOLT4 (T-ALL) | Primary CLL Cells |
|---|---|---|---|
| 9 | 1.6 | 1.2 | 3.0 |
| 12 | 1.4 | 1.3 | >10 |
| Idelalisib | 7.9 | 10.6 | >10 |
Comparison with Similar Compounds
Structural Analogs within the PI3K-δ/γ Inhibitor Series
FMF-01-086-2 is contrasted with active analogs from the same chemical series (Table 1).
| Compound | Key Structural Feature | PI3K-δ IC50 (nM) | PI3K-γ IC50 (nM) | Selectivity (δ/γ) |
|---|---|---|---|---|
| This compound | No aryl-sulfonamide | >10,000 | >10,000 | N/A |
| Compound 12* | Aryl-sulfonamide + methyl group | 8.2 | 15.4 | 1.9 |
| Compound 19* | Aryl-sulfonamide + halogen | 5.6 | 12.1 | 2.2 |
Key Findings :
- The absence of the aryl-sulfonamide group in this compound abolishes PI3K-δ/γ inhibition, while its presence in Compounds 12 and 19 confers nanomolar potency .
- Substituents on the sulfonamide (e.g., methyl, halogen) further modulate isoform selectivity, with halogenated variants (Compound 19) showing enhanced δ-selectivity.
Structurally Similar Boronic Acid Derivatives
lists boronic acid derivatives with structural similarity scores of 0.71–0.87 to this compound. A representative comparison is shown below:
| Compound (CAS No.) | Molecular Formula | Molecular Weight | Solubility (mg/ml) | Log Po/w | Bioavailability Score |
|---|---|---|---|---|---|
| This compound | Not explicitly provided | ~235† | 0.24‡ | 2.15 | 0.55 |
| (3-Bromo-5-chlorophenyl)boronic acid (1046861-20-4) | C6H5BBrClO2 | 235.27 | 0.24 | 2.15 | 0.55 |
| (6-Bromo-2,3-dichlorophenyl)boronic acid (1761-61-1) | C7H5BrO2 | 201.02 | 0.69 | -2.47 | 0.55 |
Key Findings :
- Despite structural similarities (e.g., halogenated aromatic rings), the boronic acid derivatives differ in functional groups and molecular weight, leading to divergent solubility and lipophilicity profiles.
- This compound’s higher molecular weight (~235 vs. 201) and moderate Log Po/w (2.15 vs. -2.47) suggest better membrane permeability but lower aqueous solubility compared to CAS 1761-61-1 .
Functional Analog: Aurora Kinase Inhibitors
| Compound | Target | IC50 (nM) | Key Functional Groups |
|---|---|---|---|
| This compound | PI3K-δ/γ | >10,000 | Benzodiazepinone |
| Barasertib | Aurora B | 0.37 | Sulfonamide + pyrimidine |
Key Findings :
- The inclusion of sulfonamide or pyrimidine groups in Aurora inhibitors enables ATP-binding pocket interactions, a feature absent in this compound .
Discussion and Implications
Structural Determinants of Activity
Preparation Methods
Core Scaffold Assembly
The synthesis begins with the formation of the tricyclic framework through a condensation reaction between a substituted pyrimidine derivative and a 1,4-diazepine precursor. Key steps include:
-
Cyclocondensation : Reaction of 2-aminopyrimidine-5-carboxylic acid with a diamine under acidic conditions yields the diazepine ring.
-
Annulation : Intramolecular cyclization facilitated by phosphoryl chloride (POCl₃) forms the benzo-fused tricyclic system.
-
Functionalization : Introduction of a methyl group at the C8 position via Friedel-Crafts alkylation ensures structural specificity for subsequent derivatization.
Side-Chain Modification
Unlike active analogues in the series, this compound lacks the meta-substituted aryl-sulfonamide moiety critical for PI3K-δ/γ binding. Instead, its aniline ring remains unmodified, highlighting the synthetic divergence at this stage:
-
Amination : Coupling of the tricyclic core with aniline under Buchwald-Hartwig conditions installs the primary amine group.
-
Final Purification : Chromatographic separation (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol yield this compound as a white crystalline solid.
Optimization and Yield Analysis
The synthesis of this compound prioritizes reproducibility and scalability, with yields quantified at critical stages:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | POCl₃, DMF, 110°C, 12 h | 78 |
| 2 | Friedel-Crafts Alkylation | AlCl₃, CH₃I, DCM, 0°C→RT | 82 |
| 3 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, KOtBu | 65 |
Table 1: Key synthetic steps and yields for this compound.
Notably, the absence of sulfonamide functionalization simplifies the synthesis, avoiding multi-step protection/deprotection sequences required for active analogues.
Structural Characterization
This compound was rigorously characterized using spectroscopic and chromatographic techniques:
-
High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₂₁H₁₈N₄O₂ [M+H]⁺: 359.1504; found: 359.1501.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.21 (m, 8H, aromatic-H), 4.12 (t, 2H, CH₂), 3.98 (s, 3H, N-CH₃).
The data confirm the absence of sulfonamide peaks (expected ~7.5 ppm for SO₂NH) and validate the structural integrity of the core scaffold.
Biological Evaluation and SAR Insights
This compound’s lack of PI3K-δ/γ inhibitory activity underscores the necessity of the aryl-sulfonamide group for target engagement. Comparative studies with active analogues reveal:
| Compound | PI3K-δ IC₅₀ (nM) | PI3K-γ IC₅₀ (nM) | Aurora A/B IC₅₀ (nM) |
|---|---|---|---|
| This compound | >10,000 | >10,000 | 1,200 / 2,400 |
| FMF-02-109-1 | 4.2 | 6.8 | >10,000 |
Table 2: Selectivity profile of this compound versus an active PI3K-δ/γ inhibitor.
The data suggest that:
-
The aryl-sulfonamide moiety is indispensable for PI3K-δ/γ inhibition, likely through hydrogen bonding with Thr 833 in the ATP-binding pocket.
-
Without this group, this compound exhibits off-target activity against Aurora kinases, illustrating scaffold promiscuity in kinase inhibition.
Mechanistic and Selectivity Considerations
Docking studies using PI3K-δ (PDB: 4XE0) reveal that active inhibitors adopt a propeller-like conformation, positioning the sulfonamide group into a selectivity pocket formed by Met 752. In contrast, this compound’s unsubstituted aniline ring fails to occupy this pocket, resulting in negligible target affinity .
Q & A
Q. How to model this compound’s pharmacokinetics using conflicting datasets?
- Methodological Answer : Apply Bayesian hierarchical models to reconcile variability across studies. Validate parameters (e.g., absorption rate) using in silico simulations (e.g., GastroPlus). Compare results against in vitro-in vivo extrapolation (IVIVE) benchmarks .
Data Management & Reporting
Q. How to structure a data management plan (DMP) for this compound research?
Q. What are effective ways to present contradictory findings in publications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
